2-Bromo-N-{4-[(dimethylamino)sulfonyl]-phenyl}acetamide
Overview
Description
2-Bromo-N-{4-[(dimethylamino)sulfonyl]-phenyl}acetamide (2-Br-DMASPA) is an organic compound that has been studied for its potential applications in scientific research. 2-Br-DMASPA has been found to be a promising biological agent with a wide range of applications, including as a pharmaceutical intermediate, a synthetic intermediate, and a research tool. In
Scientific Research Applications
2-Bromo-N-{4-[(dimethylamino)sulfonyl]-phenyl}acetamide has been found to be a useful tool in scientific research due to its ability to act as a potent inhibitor of enzymes. It has been used to study the mechanism of action of enzymes such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). In addition, 2-Bromo-N-{4-[(dimethylamino)sulfonyl]-phenyl}acetamide has been used to study the regulation of gene expression, as well as to investigate the role of certain proteins in the regulation of cell signaling pathways.
Mechanism of Action
2-Bromo-N-{4-[(dimethylamino)sulfonyl]-phenyl}acetamide has been found to act as an inhibitor of enzymes by binding to the active site of the enzyme and blocking substrate binding. This mechanism of action has been studied in detail for enzymes such as AChE and COX-2.
Biochemical and Physiological Effects
2-Bromo-N-{4-[(dimethylamino)sulfonyl]-phenyl}acetamide has been found to have a wide range of biochemical and physiological effects. For example, it has been found to inhibit the activity of AChE, resulting in increased levels of acetylcholine in the brain. In addition, it has been found to inhibit the activity of COX-2, resulting in decreased levels of prostaglandins in the body.
Advantages and Limitations for Lab Experiments
2-Bromo-N-{4-[(dimethylamino)sulfonyl]-phenyl}acetamide has several advantages for use in laboratory experiments. For example, it is relatively easy to synthesize and is relatively stable under a variety of conditions. In addition, it is relatively inexpensive and can be used in a wide range of experiments. However, 2-Bromo-N-{4-[(dimethylamino)sulfonyl]-phenyl}acetamide also has several limitations. For example, it is not soluble in water and can be toxic if used in large quantities.
Future Directions
There are several potential future directions for the use of 2-Bromo-N-{4-[(dimethylamino)sulfonyl]-phenyl}acetamide in scientific research. For example, it could be used to study the role of certain proteins in the regulation of cell signaling pathways. In addition, it could be used to study the effects of certain drugs on the activity of enzymes. Finally, it could be used to study the effects of certain drugs on gene expression.
properties
IUPAC Name |
2-bromo-N-[4-(dimethylsulfamoyl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3S/c1-13(2)17(15,16)9-5-3-8(4-6-9)12-10(14)7-11/h3-6H,7H2,1-2H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYAPTNEFQEYSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-{4-[(dimethylamino)sulfonyl]-phenyl}acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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